molecular formula C7H4BrClO4S B1335897 2-Bromo-5-(chlorosulfonyl)benzoic acid CAS No. 3285-31-2

2-Bromo-5-(chlorosulfonyl)benzoic acid

Cat. No. B1335897
CAS RN: 3285-31-2
M. Wt: 299.53 g/mol
InChI Key: ZZSQGLFOZUQDAM-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

To chlorosulfonic acid (100 mL) cooled to 0° C. was added 2-bromobenzoic acid (20.0 g, 99.5 mmol) portionwise over 10 minutes. The reaction mixture was warmed to room temperature and then to reflux cautiously over 30 minutes in 10° C. increments, followed by reflux for 16 hours. After cooling to room temperature the solution was quenched in 1 mL portions into ice-water (2 L). Further ice was added as necessary to keep the temperature below 5° C. The resulting precipitate was filtered under vacuum and dried in a vacuum oven for 4 hours to give the title compound as a tan solid in 95% yield, 28.6 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux cautiously over 30 minutes in 10° C. increments
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solution
CUSTOM
Type
CUSTOM
Details
was quenched in 1 mL portions into ice-water (2 L)
ADDITION
Type
ADDITION
Details
Further ice was added as necessary
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered under vacuum
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.